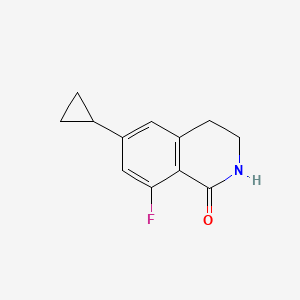












|
REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[C:4]2[C:9](=[C:10]([F:12])[CH:11]=1)[C:8](=[O:13])[NH:7][CH2:6][CH2:5]2.C1(P([CH:27]2[CH2:32][CH2:31]CCC2)C2CCCCC2)CCCCC1.C1(B(O)O)CC1.P([O-])([O-])([O-])=O.[K+].[K+].[K+]>C1(C)C=CC=CC=1.C(OCC)(=O)C.CC([O-])=O.CC([O-])=O.[Pd+2].O>[CH:31]1([C:2]2[CH:3]=[C:4]3[C:9](=[C:10]([F:12])[CH:11]=2)[C:8](=[O:13])[NH:7][CH2:6][CH2:5]3)[CH2:32][CH2:27]1 |f:3.4.5.6,9.10.11|
|


|
Name
|
|
|
Quantity
|
1.6 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C=C2CCNC(C2=C(C1)F)=O
|
|
Name
|
|
|
Quantity
|
0.182 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(CCCCC1)P(C1CCCCC1)C1CCCCC1
|
|
Name
|
|
|
Quantity
|
15 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
|
Name
|
|
|
Quantity
|
0.072 g
|
|
Type
|
catalyst
|
|
Smiles
|
CC(=O)[O-].CC(=O)[O-].[Pd+2]
|
|
Name
|
|
|
Quantity
|
1.12 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(CC1)B(O)O
|
|
Name
|
|
|
Quantity
|
6.9 g
|
|
Type
|
reactant
|
|
Smiles
|
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
|
|
Name
|
|
|
Quantity
|
1.5 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OCC
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
100 °C
|
|
Type
|
CUSTOM
|
|
Details
|
under stirring for 4 hours at 100° C
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
placed under argon in a pressure flask
|
|
Type
|
CUSTOM
|
|
Details
|
The flask was sealed
|
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture was heated
|
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling the reaction mixture
|
|
Type
|
WASH
|
|
Details
|
the organic phase washed with brine
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried with sodium sulfate
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
|
Type
|
CUSTOM
|
|
Details
|
The residue was purified by flash chromatography (ethyl acetate)
|


Reaction Time |
4 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(CC1)C=1C=C2CCNC(C2=C(C1)F)=O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.93 g | |
| YIELD: PERCENTYIELD | 71.5% | |
| YIELD: CALCULATEDPERCENTYIELD | 697.2% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |